molecular formula C22H23BrNO3+ B11085913 1-[2-(4-Bromophenyl)-2-oxoethyl]-3-[(phenylcarbonyl)oxy]-1-azoniabicyclo[2.2.2]octane

1-[2-(4-Bromophenyl)-2-oxoethyl]-3-[(phenylcarbonyl)oxy]-1-azoniabicyclo[2.2.2]octane

Cat. No.: B11085913
M. Wt: 429.3 g/mol
InChI Key: WIHBBLOJXUMORN-UHFFFAOYSA-N
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Description

1-[2-(4-Bromophenyl)-2-oxoethyl]-3-[(phenylcarbonyl)oxy]-1-azoniabicyclo[222]octane is a complex organic compound that belongs to the class of quaternary ammonium salts This compound is characterized by the presence of a bromophenyl group, a phenylcarbonyl group, and a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Bromophenyl)-2-oxoethyl]-3-[(phenylcarbonyl)oxy]-1-azoniabicyclo[2.2.2]octane typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl compound to introduce the bromine atom at the para position.

    Oxidation to Form the Oxoethyl Group: The bromophenyl intermediate is then subjected to oxidation to introduce the oxoethyl group.

    Quaternization Reaction: The final step involves the reaction of the oxoethyl intermediate with a bicyclic amine to form the quaternary ammonium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Bromophenyl)-2-oxoethyl]-3-[(phenylcarbonyl)oxy]-1-azoniabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The oxoethyl group can be reduced to form corresponding alcohols.

    Oxidation Reactions: The phenylcarbonyl group can undergo further oxidation to form carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products Formed

    Substitution Reactions: Products include substituted derivatives with various functional groups replacing the bromine atom.

    Reduction Reactions: Products include alcohol derivatives.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

Scientific Research Applications

1-[2-(4-Bromophenyl)-2-oxoethyl]-3-[(phenylcarbonyl)oxy]-1-azoniabicyclo[2.2.2]octane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-Bromophenyl)-2-oxoethyl]-3-[(phenylcarbonyl)oxy]-1-azoniabicyclo[2.2.2]octane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl and phenylcarbonyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-Chlorophenyl)-2-oxoethyl]-3-[(phenylcarbonyl)oxy]-1-azoniabicyclo[2.2.2]octane
  • 1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-[(phenylcarbonyl)oxy]-1-azoniabicyclo[2.2.2]octane
  • 1-[2-(4-Methylphenyl)-2-oxoethyl]-3-[(phenylcarbonyl)oxy]-1-azoniabicyclo[2.2.2]octane

Uniqueness

1-[2-(4-Bromophenyl)-2-oxoethyl]-3-[(phenylcarbonyl)oxy]-1-azoniabicyclo[2.2.2]octane is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions that are not possible with other halogens or substituents, making this compound particularly valuable in certain applications.

Properties

Molecular Formula

C22H23BrNO3+

Molecular Weight

429.3 g/mol

IUPAC Name

[1-[2-(4-bromophenyl)-2-oxoethyl]-1-azoniabicyclo[2.2.2]octan-3-yl] benzoate

InChI

InChI=1S/C22H23BrNO3/c23-19-8-6-16(7-9-19)20(25)14-24-12-10-17(11-13-24)21(15-24)27-22(26)18-4-2-1-3-5-18/h1-9,17,21H,10-15H2/q+1

InChI Key

WIHBBLOJXUMORN-UHFFFAOYSA-N

Canonical SMILES

C1C[N+]2(CCC1C(C2)OC(=O)C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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